molecular formula C15H14O5 B089677 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone CAS No. 131-54-4

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Cat. No.: B089677
CAS No.: 131-54-4
M. Wt: 274.27 g/mol
InChI Key: SODJJEXAWOSSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H14O5. It is a derivative of benzophenone, characterized by the presence of two hydroxyl groups and two methoxy groups attached to the benzene rings. This compound is known for its applications as an ultraviolet (UV) light absorber, particularly in the fields of cosmetics, plastics, and other materials that require UV protection .

Mechanism of Action

Target of Action

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone, also known as Bis(2-hydroxy-4-methoxyphenyl)methanone, primarily targets ultraviolet (UV) radiation . It is a type of UV absorber that can selectively absorb high-energy UV light .

Mode of Action

This compound works by absorbing high-energy UV light and converting it into heat or harmless low-energy radiation . This process involves the compound’s molecular structure, which allows it to absorb UV light and undergo energy conversion .

Biochemical Pathways

Its primary function as a uv absorber suggests that it plays a role in protecting against uv-induced damage .

Pharmacokinetics

Given its use in topical products like sunscreens and lotions, it is likely to be absorbed through the skin . Its bioavailability would be influenced by factors such as the formulation of the product it is used in and the condition of the skin.

Result of Action

The primary result of the action of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone is the protection of skin and hair from UV-induced damage . By absorbing UV light, it prevents this harmful radiation from reaching and damaging cellular structures . This can help to prevent skin aging, sunburn, and other forms of UV-induced damage .

Action Environment

The efficacy and stability of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone can be influenced by various environmental factors. For instance, its UV-absorbing properties may be affected by the intensity and wavelength of the UV light in the environment . Additionally, factors such as temperature and pH could potentially influence its stability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxybenzophenone
  • 4,4’-Dimethoxybenzophenone
  • 2,4-Dihydroxybenzophenone
  • Benzophenone

Uniqueness

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and physical properties. This combination enhances its UV-absorbing capabilities and makes it particularly effective in applications requiring UV protection .

Properties

IUPAC Name

bis(2-hydroxy-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODJJEXAWOSSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038875
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Crystals

CAS No.

131-54-4
Record name 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, bis(2-hydroxy-4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dihydroxy-4,4'-dimethoxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOPHENONE-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7813J9CS1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139.1 °C, MP: 139-149 °C
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.